2-[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of a chlorobenzylamine derivative with a sulfur-containing reagent under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiadiazine intermediate.
Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the thiadiazine derivative with 2,5-dimethylphenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)-2-[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide
- Benzimidazoles
Uniqueness
2-[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethylphenyl)acetamide stands out due to its unique combination of a thiadiazine ring with a chlorobenzyl and dimethylphenylacetamide moiety
Properties
Molecular Formula |
C20H24ClN3O3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[6-[(3-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H24ClN3O3S/c1-15-7-8-16(2)19(11-15)22-20(25)14-24-10-4-9-23(28(24,26)27)13-17-5-3-6-18(21)12-17/h3,5-8,11-12H,4,9-10,13-14H2,1-2H3,(H,22,25) |
InChI Key |
HYMMOIUJWKTWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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